4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid
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Overview
Description
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[25]octane-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorenylmethoxycarbonyl group: This step involves the protection of the amine group using fluorenylmethoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Alcohol derivatives of the spirocyclic core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group plays a crucial role in modulating the compound’s activity by protecting the amine group and facilitating its interaction with biological targets. The spirocyclic core provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-1-carboxylic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and binding affinity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.5]octane-6-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)15-9-10-23(11-12-23)24(13-15)22(27)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) |
InChI Key |
CSDAVPUCQMUMIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)N(CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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